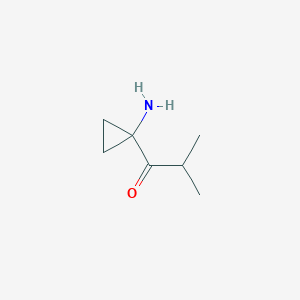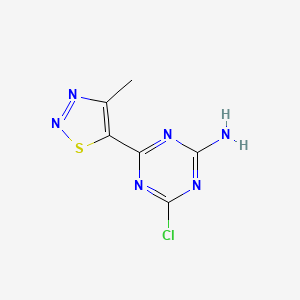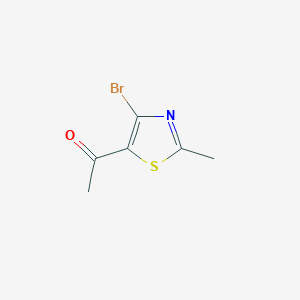
1-(4-Bromo-2-methylthiazol-5-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-2-methylthiazol-5-yl)ethanone is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a bromine atom at the 4th position and a methyl group at the 2nd position of the thiazole ring, with an ethanone group attached at the 5th position. The molecular formula for this compound is C6H6BrNOS.
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-methylthiazol-5-yl)ethanone can be synthesized through various methods. One common approach involves the bromination of 2-methylthiazole followed by the introduction of an ethanone group. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 1-(4-Bromo-2-methylthiazol-5-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, or amines.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form alcohols or other reduced derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO); temperatures ranging from room temperature to reflux conditions.
Oxidation: Potassium permanganate, chromium trioxide; solvents like water or acetic acid; temperatures ranging from room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or tetrahydrofuran (THF); temperatures ranging from room temperature to reflux conditions.
Major Products Formed:
- Substitution reactions yield various substituted thiazole derivatives.
- Oxidation reactions produce carboxylic acids or other oxidized derivatives.
- Reduction reactions result in alcohols or other reduced derivatives.
科学的研究の応用
1-(4-Bromo-2-methylthiazol-5-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties. Researchers investigate its interactions with various biological targets.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique structure and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 1-(4-Bromo-2-methylthiazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and the presence of the bromine atom contribute to its reactivity and ability to interact with biological molecules. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies on its mechanism of action are essential to understand its effects and potential therapeutic applications.
類似化合物との比較
1-(4-Bromo-2-methylthiazol-5-yl)ethanone can be compared with other similar thiazole derivatives, such as:
1-(2-Bromo-4-methylthiazol-5-yl)ethanone: Similar structure but with different substitution patterns, leading to variations in reactivity and biological activity.
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone: Contains a methylamino group instead of a bromine atom, resulting in different chemical and biological properties.
1-(4-Methyl-2-(ethylamino)thiazol-5-yl)ethanone:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives.
特性
分子式 |
C6H6BrNOS |
|---|---|
分子量 |
220.09 g/mol |
IUPAC名 |
1-(4-bromo-2-methyl-1,3-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C6H6BrNOS/c1-3(9)5-6(7)8-4(2)10-5/h1-2H3 |
InChIキー |
TZOMAXMHAALUML-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(S1)C(=O)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




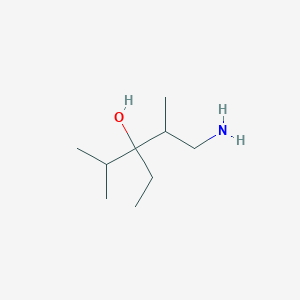
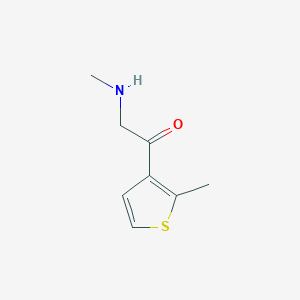
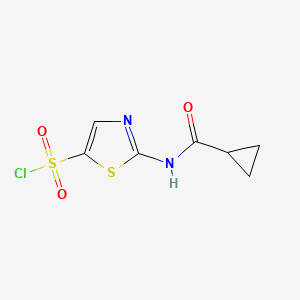
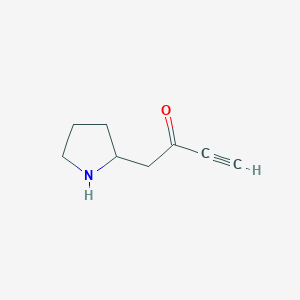

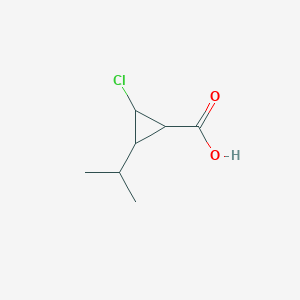
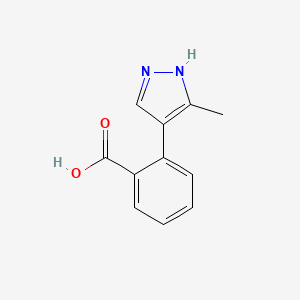
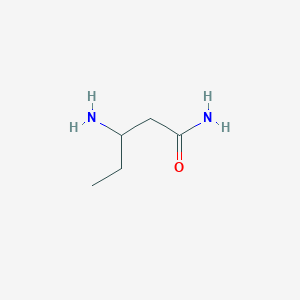
![[1-(3-Bromopropyl)pyrrolidin-3-yl]methanol](/img/structure/B13159588.png)

